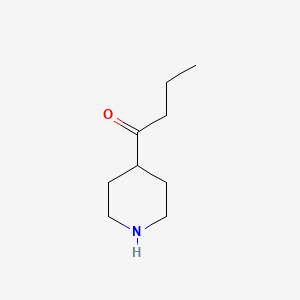

1-Piperidin-4-ylbutan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-piperidin-4-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOUMEVOEWHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590957 | |

| Record name | 1-(Piperidin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3509-15-7 | |

| Record name | 1-(Piperidin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidin 4 Ylbutan 1 One and Its Analogues

Direct Synthesis Routes to the 1-Piperidin-4-ylbutan-1-one Core Structure

The direct synthesis of the this compound core structure is fundamental for accessing this class of compounds. These methods focus on efficiently constructing the key piperidine (B6355638) and butanone moieties.

Reaction Conditions and Catalysis for Ketone Moiety Formation

The formation of the ketone moiety in this compound and related structures often involves the acylation of a suitable piperidine precursor. One common method is the reaction of piperidine with a butyryl derivative, such as 4-chlorobutyryl chloride. chemicalbook.com This type of reaction is a form of N-acylation, where the nitrogen of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Catalysis can play a role in enhancing the efficiency of these reactions. In related syntheses of piperidin-4-one derivatives, various catalysts have been employed. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has been achieved through a Mannich reaction, which is a multi-component condensation reaction. biomedpharmajournal.org While not a direct synthesis of the title compound, this illustrates a common strategy for forming the piperidin-4-one core that can be adapted.

Recent advancements have also explored metal-catalyzed approaches. For example, copper-catalyzed dehydrogenative γ-C(sp3)-H amination of saturated ketones has been used to synthesize polysubstituted anilines, showcasing the potential for C-H activation strategies in forming related structures. nih.gov

Precursor Chemistry and Regioselectivity Considerations

The choice of precursors is critical in the synthesis of this compound. A straightforward approach involves the use of piperidine and a 4-substituted butanoyl chloride. chemicalbook.com For instance, 4-chlorobutyryl chloride provides the butanoyl chain with a reactive site for further modifications if needed.

Regioselectivity is a key consideration, particularly when dealing with substituted piperidines or butanoyl chains. In the case of unsubstituted piperidine, acylation occurs at the nitrogen atom. However, if the piperidine ring itself is substituted, the position of acylation needs to be controlled.

The synthesis of related piperidin-4-one derivatives often starts from more fundamental precursors. For example, the Mannich reaction for 2,6-diaryl-3-methyl-4-piperidones utilizes ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium (B1175870) acetate. biomedpharmajournal.org This highlights the assembly of the piperidine ring itself from acyclic precursors.

A patent for the synthesis of 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridine-2-one starts with 4-piperidone (B1582916) hydrochloride, which is then converted to N-t-butyloxycarbonyl-4-piperidone. google.com This protected intermediate allows for controlled reactions at other positions before deprotection.

Synthesis of Structurally Related Piperidinyl Butanone Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in medicinal chemistry. These modifications can involve substitutions on the piperidine ring or the butane (B89635) chain, as well as the introduction of chirality.

Strategies for Alkyl and Aryl Substitutions on the Piperidine Ring and Butane Chain

The introduction of alkyl and aryl groups can be achieved through various synthetic strategies. For the piperidine ring, substitutions can be incorporated from the start by using a substituted piperidine precursor. Alternatively, functionalization of a pre-formed piperidine ring can be performed.

The synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction is a prime example of introducing aryl and alkyl groups onto the piperidine ring during its formation. biomedpharmajournal.org In this case, various substituted benzaldehydes can be used to introduce different aryl groups at the 2- and 6-positions.

For substitutions on the butane chain, a common strategy is to start with a functionalized butanoyl derivative. For example, the synthesis of 2-phenyl-1-piperidin-1-ylbutan-1-one (B14739575) can be achieved through the condensation of piperidine with phenylacetone. evitachem.com

Another approach involves the functionalization of a pre-existing piperidinyl butanone structure. The ketone group itself can be a site for further reactions, such as α-alkylation.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective methods is crucial for the synthesis of chiral piperidinyl butanone analogues, as different stereoisomers can have distinct biological activities.

One approach to stereoselective synthesis is to use a chiral starting material, also known as the chiral pool approach. ethz.ch For example, a chiral substituted piperidine could be used as a precursor.

Asymmetric catalysis is another powerful tool. This involves the use of a chiral catalyst to induce stereoselectivity in a reaction. For instance, the enantioselective synthesis of piperidines can be achieved through various catalytic methods. mdpi.com A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which can serve as precursors to chiral piperidinones. nih.gov

Resolution, the separation of a racemic mixture into its constituent enantiomers, is another strategy. ethz.ch This can be done through various techniques, including chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent.

A study on the synthesis of (+)-spectaline, a piperidine alkaloid, highlights a methodology involving diastereoselective palladium(0)-catalyzed oxazoline (B21484) formation and intramolecular reductive amination. researchgate.net Such strategies can be adapted for the synthesis of chiral piperidinyl butanone derivatives.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com The application of these principles to the synthesis of piperidinyl butanones is an area of growing interest.

One key aspect of green chemistry is the use of environmentally benign solvents. A study has reported the synthesis of piperidin-4-one derivatives using a deep eutectic solvent (DES) of glucose and urea. asianpubs.orgresearchgate.net This method is presented as a new, environmentally safe synthetic approach. asianpubs.orgresearchgate.net Another green solvent that has been explored is a DES formed from glucose and choline (B1196258) chloride. researchgate.net

Another green chemistry approach involves the development of more efficient, atom-economical reactions. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can reduce waste and improve efficiency. evitachem.com

Catalysis also plays a significant role in green chemistry. The use of highly active and selective catalysts can reduce energy consumption and by-product formation. An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which offers advantages over classical methods like the Dieckman condensation. nih.govfigshare.com

The use of renewable starting materials and the development of biodegradable products are also important considerations in green chemistry. While not yet widely reported for this compound specifically, these are areas for future development in the synthesis of this and related compounds.

Solvent-Free and Environmentally Benign Reaction Systems

The push towards green chemistry aims to reduce or eliminate the use of hazardous substances, with a significant focus on minimizing solvent use. rsc.org Solvents account for a large portion of waste in chemical processes, and their elimination leads to safer, more cost-effective, and environmentally friendly protocols. rsc.org

Solvent-free synthesis, often conducted through mechanochemistry (such as ball milling) or by heating neat reactants, has emerged as a powerful alternative to traditional solution-based chemistry. rsc.org These techniques can lead to unique reaction environments and enable syntheses that are difficult to achieve in solution. rsc.org For the synthesis of piperidine derivatives, solvent-less approaches have been successfully employed. For instance, new thiophene-based Schiff bases incorporating a piperidine ring have been synthesized in high yield by reacting thiophene-2-carbaldehyde (B41791) and piperidine derivatives without any catalyst or solvent. acgpubs.org Another green approach involves the use of water as a reaction medium, which is a key characteristic of environmental synthesis. acs.org The development of water-driven, one-pot multicomponent reactions provides an eco-friendly pathway to complex molecules like 1,2,3-triazoles, a strategy whose principles can be extended to other heterocyclic systems. rsc.org

Ultrasound irradiation is another energy-efficient and environmentally friendly technique that can accelerate reactions and improve yields under mild conditions. rsc.org The synthesis of bis-spiro piperidine derivatives has been achieved in very short reaction times with excellent yields using ultrasonic irradiation at room temperature, highlighting the potential of this method for constructing piperidine-containing molecules. rsc.org

Below is a table summarizing environmentally benign approaches applicable to the synthesis of piperidine derivatives.

| Reaction Type | Catalyst/Conditions | Key Advantages | Relevant Compounds | Ref |

| Schiff Base Formation | Catalyst- and solvent-free | High yield, short reaction time, eco-friendly | Thiophene-based piperidines | acgpubs.org |

| Aza-Michael Reaction | Manganese dioxide, one-pot | Atom-efficient, moderate to good yield | N-substituted 4-piperidones | kcl.ac.uk |

| Multicomponent Reaction | Ultrasonic irradiation, nano-γ-Al2O3/Sb(V) | Rapid, excellent yields, non-hazardous, simple work-up | Bis-spiro piperidines | rsc.org |

| Amination | Base-promoted, water as solvent | Avoids transition metals, highly selective | Halogenated 2-aminopyridines | acs.org |

| Pyrrole Synthesis | Manganese complex, solvent-free | High selectivity, avoids byproducts, uses primary diols | 2,5-unsubstituted pyrroles | nih.gov |

Sustainable Catalytic Methods for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, often with reduced waste. researchgate.net For the synthesis of this compound and its analogues, which involves the formation of new C-C and C-N bonds, catalysis is crucial. nih.govresearchgate.net Scientists have successfully applied a range of catalytic systems, including transition metals and organocatalysts, for the stereoselective synthesis of piperidines. nih.gov

A convenient method for preparing 4-(substituted-benzyl)piperidines involves the hydrogenation of aryl(pyridin-4-yl)methanones in the presence of a Pd/C catalyst. researchgate.net This approach highlights the use of palladium catalysts, which are also effective in the hydrogenation of fluorinated pyridines, a reaction that is often challenging with other catalysts like rhodium. mdpi.com

Non-precious metal catalysts are gaining traction due to their low cost and reduced environmental impact. nih.gov Zirconium tetrachloride (ZrCl₄), for example, has been shown to be an efficient, inexpensive, and readily available catalyst for the one-pot, multi-component synthesis of highly functionalized piperidines, offering good yields and short reaction times. researchgate.net Similarly, stable and nonprecious manganese complexes have been used for the selective conversion of primary diols and amines into pyrroles under solvent-free conditions, a process that generates only water and molecular hydrogen as byproducts. nih.gov

The development of reusable heterogeneous catalysts is another key aspect of sustainable synthesis. A nano-γ-Al₂O₃/Sb(V) catalyst has been developed for the synthesis of bis-spiro piperidines and was found to be highly efficient and reusable for up to six cycles. rsc.org Likewise, reusable ZnO-CTAB nanocrystals have been used as a robust and economical heterogeneous catalyst for the regioselective synthesis of 1,2,3-triazoles in water, demonstrating excellent catalytic efficiency. rsc.org

The formation of the butan-1-one side chain on the piperidine ring can be viewed as a C-C bond-forming reaction. Asymmetric C-H functionalization represents a modern approach to creating such bonds. nih.gov For instance, a chiral copper catalyst can enable the regio- and enantioselective cyanation of acyclic amines at the δ C-H position, which can then be converted to chiral piperidines. nih.gov This radical-mediated approach provides a powerful method for installing functional groups that can be precursors to the ketone moiety.

The following table summarizes various sustainable catalytic methods for the synthesis of piperidine derivatives.

| Catalyst System | Reaction Type | Substrates | Key Features | Ref |

| Pd/C | Hydrogenation | Aryl(pyridin-4-yl)methanones | Environmentally benign, scalable | researchgate.net |

| ZrCl₄ | Multicomponent Reaction | β-keto ester, aldehydes, amines | Inexpensive catalyst, good yields, simple work-up | researchgate.net |

| Chiral Cu Catalyst | δ C-H Cyanation | Acyclic amines | Asymmetric synthesis, forms C-C bonds | nih.gov |

| Ru₁CoNP/HAP | Reductive Amination | Furfural, NH₃, H₂ | Sustainable (from biomass), high yield, mild conditions | nih.gov |

| Nano-γ-Al₂O₃/Sb(V) | Multicomponent Reaction | Aromatic amine, dimedone, formaldehyde | Reusable, highly efficient, solvent-free potential | rsc.org |

| Phosphine Organocatalyst | [4+2] Annulation | Imines, Allenes | Metal-free C-C and C-N bond formation | researchgate.net |

Chemical Reactivity and Transformation Studies of 1 Piperidin 4 Ylbutan 1 One

Reactions at the Ketone Moiety (C1-Butanone)

The ketone group in 1-piperidin-4-ylbutan-1-one is a primary site for various chemical modifications, including oxidation, reduction, and nucleophilic additions.

Oxidation and Reduction Pathways of the Carbonyl Group

The carbonyl group of this compound can undergo both oxidation and reduction, leading to a variety of derivatives.

Reduction Reactions:

The ketone can be readily reduced to a secondary alcohol, forming 1-(piperidin-4-yl)butan-1-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. numberanalytics.comlumenlearning.com The resulting alkoxide intermediate is then protonated during workup to yield the alcohol. masterorganicchemistry.com For more comprehensive reductions, including the potential reduction of the amide functionality in N-acyl derivatives, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be employed. lumenlearning.com

| Reagent | Product | Reaction Type | Reference |

| Sodium Borohydride (NaBH₄) | 1-(Piperidin-4-yl)butan-1-ol | Reduction | masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Piperidin-4-yl)butan-1-ol | Reduction | lumenlearning.com |

Oxidation Reactions:

While the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) group of the butane (B89635) chain can be susceptible to oxidation under certain conditions, potentially leading to the formation of dicarbonyl compounds. evitachem.com For instance, oxidation of the hydroxyl group in the corresponding secondary alcohol, 1-(4-[1,1'-biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone, can form carbonyl compounds. smolecule.com

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the ketone group is susceptible to attack by various nucleophiles. masterorganicchemistry.comwikipedia.org These reactions are fundamental in constructing more complex molecules.

Nucleophilic Additions:

A wide range of nucleophiles can add to the carbonyl group of piperidin-4-one derivatives. ugent.be This includes the addition of organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. The addition of cyanide, for example, would lead to the formation of a cyanohydrin.

Condensation Reactions:

Condensation reactions with amines or their derivatives can be used to form imines or related compounds. For example, piperidin-4-ones can undergo condensation with thiosemicarbazide (B42300) to form thiosemicarbazones. biomedpharmajournal.org In a relevant study, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized via a Mannich reaction, which is a type of condensation. biomedpharmajournal.org Specifically, 1-(2-Ethyl-1-oxobutyl)-4-piperidinone 4-oxime has been synthesized, demonstrating the reactivity of the ketone in forming oximes. cymitquimica.com

| Reagent | Product Type | Reaction Type | Reference |

| Thiosemicarbazide | Thiosemicarbazone | Condensation | biomedpharmajournal.org |

| Hydroxylamine | Oxime | Condensation | cymitquimica.com |

Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring is a key site for derivatization through alkylation and acylation, and can also participate in ring transformation reactions.

N-Alkylation and N-Acylation Strategies for Derivatization

N-Alkylation:

The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents. researchgate.net Common methods involve the reaction with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.netchemicalforums.com Another approach is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org The use of propylene (B89431) carbonate has also been reported as a green solvent and reagent for N-alkylation of N-heterocycles. mdpi.com

N-Acylation:

N-acylation of the piperidine nitrogen is another common derivatization strategy. This can be achieved using acyl chlorides or anhydrides. nih.gov For instance, N-acylpiperidines have been synthesized and studied for their biological activities. nih.gov The presence of an N-acyl group can significantly influence the conformation of the piperidine ring. researchgate.net

| Reagent Type | Product Type | Reaction Type | Reference |

| Alkyl Halide/Base | N-Alkylpiperidine | N-Alkylation | researchgate.netchemicalforums.com |

| Aldehyde/Ketone + Reducing Agent | N-Alkylpiperidine | Reductive Amination | sciencemadness.org |

| Acyl Chloride/Anhydride | N-Acylpiperidine | N-Acylation | nih.gov |

Ring Transformations and Rearrangements

The piperidine ring, particularly when N-acylated, can undergo various transformations and rearrangements.

Ring Opening:

N-acylpiperidines can be converted to N-acyl-δ-aminovaleric acids through selective C-N bond cleavage. researchgate.netacs.org This type of reaction represents a novel transformation where the C-N bond is cleaved at the less substituted carbon. researchgate.net

Rearrangements:

Aza-Cope rearrangements are a class of sigmatropic rearrangements that can occur in nitrogen-containing systems. wikipedia.org The 3-aza-Cope rearrangement, analogous to the Claisen rearrangement, can be used to form heterocyclic rings, including piperidines. wikipedia.org Additionally, rearrangements involving electron-deficient nitrogen, such as the Hofmann, Curtius, and Lossen rearrangements, are fundamental transformations that can potentially be applied to derivatives of this compound to generate different molecular scaffolds. thieme.de For instance, the Curtius rearrangement of N-Boc-protected quaternary proline derivatives has been shown to lead to ring-opened ketones. nih.gov

Functionalization of the Butane Chain and Carbon-Carbon Bond Formation

The butane chain of this compound offers sites for functionalization, particularly at the α-position to the ketone.

The α-carbon of the butanone moiety is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups. This is a common strategy for the α-functionalization of ketones. acs.org

Furthermore, the development of C-H functionalization reactions provides a powerful tool for the direct modification of the butane chain. researchgate.net While specific examples for this compound are not prevalent, the principles of C-H activation could be applied to introduce new substituents.

Carbon-carbon bond formation is a key strategy in organic synthesis. science.govlibretexts.org In the context of this compound, this can be achieved through the alkylation of the α-carbon enolate. odu.edu Additionally, cross-coupling reactions could be employed on derivatives of the butane chain. For example, a patent describes the synthesis of 1-(4-bromophenyl)-4-iodobutan-1-one, which could serve as a precursor for such reactions. google.com

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 1-Piperidin-4-ylbutan-1-one and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental structural information. The chemical shifts, signal integrations, and coupling patterns in ¹H NMR reveal the number and types of protons and their neighboring atoms. ¹³C NMR provides information on the carbon skeleton of the molecule.

For derivatives of this compound, such as amides where the butanoyl group is attached to the piperidine (B6355638) nitrogen, NMR is used to confirm the structure. For instance, the ¹H and ¹³C NMR spectral data for 1-(Piperidin-1-yl)butan-1-one, an isomeric amide derivative, have been reported. mdpi.com In another complex derivative, Timiperone, which contains the 1-(piperidin-4-yl)butan-1-one core structure, NMR signals confirm the presence of the 4-fluorophenyl group, the piperidine ring, and the benzimidazole-thione moiety.

The following table summarizes typical NMR data for derivatives related to this compound.

| Compound Name | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Description |

| 1-(Piperidin-1-yl)butan-1-one mdpi.com | ¹H | CDCl₃ | 3.54 (t, 2H, CH₂N), 3.39 (t, 2H, CH₂N), 2.29 (t, 2H, CH₂CO), 1.50–1.69 (m, 8H, piperidine and ethyl CH₂), 0.96 (t, 3H, CH₃) |

| ¹³C | CDCl₃ | 171.34 (C=O), 46.71 & 42.58 (N-CH₂ of piperidine), 35.40 (CH₂CO), 26.58, 25.61, 24.61 (piperidine CH₂), 18.88 (ethyl CH₂), 14.04 (CH₃) | |

| Timiperone | ¹H | - | 7.8–7.9 (d, aromatic H of 4-fluorophenyl group), 3.4 (t, N-CH₂ group), 2.5–3.2 (m, piperidine ring protons), 12.1 (s, broad, NH proton of benzimidazole-thione) |

| ¹³C | - | 195.2 (ketone C=O), 178.5 (thione C=S) |

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish unambiguous atomic connectivity and spatial relationships. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is used to map out the proton connectivity within the piperidine ring and the butyl chain. nottingham.ac.ukresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons, providing a clear map of C-H one-bond connections. science.govnottingham.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. nottingham.ac.uk This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the axial or equatorial orientation of substituents on the piperidine ring. researchgate.net

The combined application of these techniques allows for the complete assignment of all proton and carbon signals and provides deep insight into the molecule's three-dimensional structure in solution. science.govnottingham.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and elucidating the structure of this compound and its derivatives. HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four decimal places), which allows for the determination of a unique molecular formula from the molecular ion's exact mass. ulethbridge.caalgimed.com

In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. scispace.com The resulting fragmentation pattern is a fingerprint of the molecule's structure. For butyrophenone (B1668137) derivatives, common fragmentation pathways include cleavage at the ketone and piperidine linkages. Analysis of these fragments helps to piece together the molecular structure. researchgate.netuni-freiburg.de

For example, the ESI-MS fragmentation pattern of the related compound Timiperone is well-characterized.

| Compound Name | Ion | m/z | Description |

| Timiperone | [M+H]⁺ | 397.16 | Molecular Ion |

| Fragment 1 | 280.1 | Loss of the fluorophenyl group | |

| Fragment 2 | 178.0 | Benzimidazole-thione ion | |

| Fragment 3 | 123.0 | Piperidine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency.

For this compound, the key expected IR absorptions include:

A strong, sharp absorption from the ketone carbonyl (C=O) stretch.

A moderate absorption from the secondary amine (N-H) stretch of the piperidine ring.

Absorptions from the C-H stretching of the aliphatic methylene (B1212753) and methyl groups.

The following table outlines the characteristic IR absorption bands for the core structure and related derivatives.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Notes |

| Ketone (C=O) | Stretch | 1725-1705 vscht.cz | Strong and sharp. In a reported piperidin-4-one derivative, this band appeared at 1722 cm⁻¹. biomedpharmajournal.org |

| Amine (N-H) | Stretch | 3500-3300 | Moderate and can be broad, indicating the secondary amine of the piperidine ring. |

| Aliphatic (C-H) | Stretch | 3000-2850 libretexts.org | Strong absorptions from the CH₂ and CH₃ groups in the piperidine and butyl moieties. |

| C-N | Stretch | 1250-1020 | Generally of medium to weak intensity. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of a compound, one can generate an electron density map and build an atomic model with high precision. researchgate.net

For this compound or its crystalline derivatives, a single-crystal X-ray structure analysis would provide definitive proof of its molecular structure. chemrevlett.com Key insights obtained from this technique include:

Unambiguous Connectivity : Confirms the exact bonding arrangement of all atoms.

Precise Geometric Parameters : Provides accurate measurements of bond lengths, bond angles, and torsion angles.

Conformational Analysis : Determines the conformation of the piperidine ring, which is typically a stable chair conformation in derivatives to minimize steric hindrance. chemrevlett.comchemrevlett.com The orientation of the butanone side chain relative to the ring is also established.

Intermolecular Interactions : Reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., involving the piperidine N-H and the ketone C=O) and van der Waals forces that govern the solid-state structure. researchgate.net

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Analysis

The parent compound, this compound, is achiral as it possesses a plane of symmetry and therefore does not exhibit optical activity. However, many of its derivatives can be made chiral through substitution at various positions on the piperidine ring or the butyl chain. nih.gov For these chiral derivatives, chiroptical techniques are essential for stereochemical analysis.

Optical Rotation : This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. saskoer.cawikipedia.org Enantiomers, which are non-superimposable mirror images, rotate light by an equal magnitude but in opposite directions. wikipedia.org The direction of rotation is designated as dextrorotatory (+) or levorotatory (-). The magnitude of rotation is standardized as the specific rotation, [α], which is a characteristic physical property for a given chiral compound under specific conditions (e.g., temperature, wavelength, solvent, and concentration). masterorganicchemistry.com

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is particularly useful for determining the absolute configuration of stereocenters and studying the conformational properties of chiral molecules.

These techniques are indispensable for the characterization of enantiomerically pure derivatives of this compound, ensuring stereochemical integrity which is often critical in fields like medicinal chemistry. sci-hub.se

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the molecular and electronic structure of a compound, which in turn helps in understanding its reactivity. scirp.org Such calculations have been proven to be highly useful for elucidating the electronic structure and reactivity of heterocyclic organic compounds. scirp.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comnumberanalytics.com It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital that is vacant and can accept electrons, defining the molecule's electrophilicity. youtube.com

For derivatives of piperidin-4-one, quantum chemical studies have shown that the distribution and energy of these orbitals are key to their chemical behavior. scirp.org The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron-donating capability. scirp.org The LUMO energy signifies the ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for molecular stability; a smaller energy gap implies higher chemical reactivity and lower kinetic stability. scirp.org In studies of related piperidin-4-one derivatives, low ionization energy was correlated with high inhibition efficiency in corrosion studies, indicating high reactivity. scirp.org

| Quantum Chemical Parameter | Significance | Typical Findings for Piperidine (B6355638) Derivatives |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Electron-donating ability; related to ionization potential. | Higher values indicate greater ease of donating electrons and higher reactivity. scirp.org |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron-accepting ability. | Lower values indicate a greater ease of accepting electrons. scirp.org |

| ΔE (HOMO-LUMO Energy Gap) | Chemical reactivity and stability. | A small gap indicates high reactivity and polarizability. scirp.org |

| Ionization Potential (I) | Energy required to remove an electron. | Low values suggest high reactivity. scirp.org |

| Electron Affinity (A) | Energy released when an electron is added. | High values indicate a good electron acceptor. |

| Global Hardness (η) | Resistance to change in electron distribution. | Low values are associated with higher reactivity. sci-hub.se |

| Global Softness (S) | Measure of the molecule's polarizability. | High values indicate a system prone to chemical reactions. sci-hub.se |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are color-coded to indicate different electrostatic potential values: red and yellow areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netyoutube.com Green areas represent neutral potential. youtube.com

MEP analysis is a valuable tool for identifying reactive sites and understanding intermolecular interactions. libretexts.orgresearchgate.net For piperidine derivatives, MEP maps can reveal the most reactive locations on the molecule. researchgate.net In the case of 1-Piperidin-4-ylbutan-1-one, the oxygen atom of the carbonyl group would be expected to be a region of high electron density (red), making it a primary site for electrophilic interactions and hydrogen bond acceptance. The nitrogen atom in the piperidine ring would also exhibit negative potential. researchgate.net Such analyses are crucial for predicting how the molecule will interact with biological targets or other chemical species. sci-hub.se

Computational chemistry offers powerful tools to investigate and elucidate complex reaction mechanisms at the atomic level. sumitomo-chem.co.jp By using methods like DFT, researchers can map out the entire energy profile of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jpchemrxiv.org This allows for the calculation of activation energies, providing a theoretical basis for reaction feasibility and kinetics. sumitomo-chem.co.jp

While specific reaction mechanism studies for this compound are not widely published, the methodologies are well-established. For instance, systematic explorations of reaction pathways can be conducted using advanced techniques like the Artificial Force-Induced Reaction (AFIR) method to identify potential desired and undesired reaction pathways. researchgate.net For this compound, such studies could be applied to understand its synthesis, potential degradation pathways, or its metabolic fate by modeling the interactions with reactive species and calculating the energy barriers for each potential step.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. livecomsjournal.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, its flexibility, and its interactions with the surrounding environment, such as a solvent. livecomsjournal.org

For complex molecules containing the this compound scaffold, MD simulations have been employed to investigate the stability of their binding poses within protein targets. mdpi.com These simulations can reveal how the molecule adapts its conformation upon binding and how it interacts with water molecules and ions in a solution. mdpi.com In a study on a related inhibitor, MD simulations were used to model the adsorption of the molecule onto an iron surface, providing insights into its orientation and the stability of the adsorbed layer in a simulated corrosive environment. researchgate.net Such simulations are crucial for understanding how this compound would behave in a dynamic biological or chemical system, revealing its accessible conformations and the influence of solvation on its structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. imist.ma

For derivatives of this compound, QSAR models could be developed to guide the rational design of new analogs with improved properties. The process involves generating a dataset of related compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. imist.ma For example, a 3D-QSAR model, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), could be used to create contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative charge, or hydrophobic properties are favorable or unfavorable for activity. imist.ma These models serve as a powerful tool in medicinal chemistry to prioritize synthetic efforts toward the most promising candidates.

Molecular Docking and Binding Affinity Predictions for Non-Human Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a target, typically a protein or nucleic acid). nutricion.orgmdpi.com This technique is essential in drug discovery and for understanding molecular interactions in various biological and chemical systems. nutricion.org

Derivatives of this compound have been investigated in molecular docking studies against several targets. In one study, docking was used to assess the binding of novel piperidine derivatives to target proteins from bacteria such as Bacillus subtilis and Proteus vulgaris, revealing potential binding energies and specific interactions like hydrogen bonds and hydrophobic contacts. researchgate.net In a different context, a derivative of 1-piperidin-yl-butan-1-one was studied for its corrosion inhibition properties, which involved computational modeling of its interaction with a non-human, non-biological target: an iron (Fe (110)) surface. researchgate.net Monte Carlo and MD simulations in this study predicted the adsorption energy and the parallel orientation of the molecule on the metal surface, which explains its protective mechanism. researchgate.net These examples show the versatility of docking in predicting interactions for this compound and its analogs with a range of non-human targets.

| Derivative/Analog | Non-Human Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-diazepan linked piperidine derivatives | L-amino acid deaminase (Proteus vulgaris) & LcpA ligase (Bacillus subtilis) | Molecular Docking (AutoDock Vina) | Identified compounds with the best binding energies and interaction patterns with the bacterial protein targets. | researchgate.net |

| 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one | Iron surface (Fe (110)) | Monte Carlo (MC) & Molecular Dynamics (MD) Simulations | Predicted high negative adsorption energy, indicating strong, spontaneous adsorption on the metal surface. The molecule adsorbs in a near-parallel orientation. | researchgate.net |

Biological and Biochemical Research Applications Non Human Systems

Enzyme Inhibition and Modulation Studies

The piperidine (B6355638) scaffold is a common feature in molecules designed to interact with enzyme active or allosteric sites. Research has explored how attaching this moiety to various chemical structures, including those related to butan-1-one, can induce or enhance enzyme inhibition.

Interaction with Specific Enzyme Classes (e.g., Cytochrome P450 Enzymes, Cellulose (B213188) Synthase)

Cytochrome P450 Enzymes: While direct studies on 1-piperidin-4-ylbutan-1-one are not prominent, the piperidine ring is a known structural motif in compounds that interact with Cytochrome P450 (CYP450) enzymes. The nitrogen atom in the piperidine ring can interact with the heme iron of CYP enzymes, potentially leading to inhibition. The nature and substitution on the piperidine ring, as well as the rest of the molecule, dictate the affinity and selectivity for different CYP isoforms (e.g., CYP2D6, CYP3A4). This interaction is a critical consideration in drug development, as inhibition of CYP enzymes can lead to significant drug-drug interactions.

Cellulose Synthase: A complex derivative incorporating a piperidin-1-yl butan-1-one structure, known as P4B (2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one), has been identified as a novel cellulose biosynthesis inhibitor (CBI). nih.govnih.gov In studies on Arabidopsis thaliana, P4B was shown to inhibit seedling growth with an IC50 of 20 µM by reducing the cellulose content of the seedlings by 40% to 50%. nih.gov This inhibition is believed to occur through interaction with the cellulose synthase catalytic subunit, CESA3. nih.govnih.gov

Mechanistic Insights into Enzyme Modulation and Allosteric Effects

The mechanisms by which piperidine-containing compounds modulate enzyme activity can be complex, involving direct competitive inhibition at the active site or allosteric effects at a distant site.

Cellulose Synthase Modulation: The inhibitor P4B demonstrates a unique mode of action compared to other CBIs. nih.govnih.gov Short-term treatment with P4B does not affect the velocity of cellulose synthase complexes (CSCs) but rather decreases their density in the plasma membrane by reducing their delivery rate. nih.gov This suggests an indirect modulation of the enzyme's presence at its site of action, possibly by affecting cellular functions related to CSC plasma membrane delivery or microtubule dynamics. nih.govnih.gov This mode of action points towards a complex regulatory mechanism rather than simple competitive inhibition.

Allosteric Inhibition: In other systems, piperidine-containing molecules have been shown to act as allosteric inhibitors. For example, 1-Piperidine Propionic Acid (1-PPA) has been found to bind to an allosteric pocket in Protease-Activated Receptor-2 (PAR2), locking the receptor in an inactive state. nih.gov Such allosteric mechanisms, where a molecule binds to a site other than the primary active site to modulate activity, are of significant interest as they can offer greater specificity and novel ways to control protein function. nih.govnih.gov

Receptor Binding and Ligand-Receptor Interaction Profiling

The piperidine ring is a key pharmacophore in ligands designed for a multitude of receptors, particularly within the central nervous system. Its basic nitrogen is often crucial for forming salt-bridge interactions with acidic residues in receptor binding pockets.

Studies on G-Protein Coupled Receptors (GPCRs) (e.g., Melanin-Concentrating Hormone Receptor 1, Histamine H3 Receptor)

GPCRs are a major family of receptors targeted by a vast array of therapeutics, and piperidine derivatives are frequently studied for their potent and selective interactions with these targets. nih.govnih.gov

Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Derivatives of piperidin-4-yl-amides and piperidin-4-yl-ureas have been developed as potent antagonists of MCH-R1, a GPCR involved in the regulation of appetite. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have identified numerous single-digit nanomolar MCH-R1 antagonists from these series. nih.gov The optimization of these scaffolds focuses on enhancing potency for MCH-R1 while minimizing off-target effects, such as affinity for the hERG potassium channel. nih.govnih.gov

Histamine H3 Receptor: The piperidine moiety is a critical structural feature for ligands targeting the Histamine H3 receptor (H3R), a GPCR that acts as an autoreceptor to regulate neurotransmitter release. acs.org Numerous piperidine-containing compounds have been developed as potent H3R antagonists. acs.orgnih.gov For instance, a series of piperidine-based ligands demonstrated high affinity for the human H3R, with Kᵢ values as low as 2.7 nM. acs.org The unsubstituted piperidine ring, in particular, appears to be highly influential on H3R affinity. acs.org

Nuclear Receptor Interactions (e.g., Alpha-Estrogen Receptor)

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. While less common than for GPCRs, piperidine derivatives have also been designed to interact with these intracellular targets.

Alpha-Estrogen Receptor (ERα): Researchers have designed and synthesized 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel modulators of the estrogen receptor. nih.gov Studies found that introducing hydrophobic substituents on the nitrogen atom of the piperidine ring enhanced binding affinity for ERα. nih.gov In a different series of pyrazole-based compounds, the addition of a methyl-piperidino basic side chain resulted in a compound (MPP) that is a highly potent and selective antagonist of ERα, with a Kᵢ value of 0.4 nM. oup.com This antagonism is highly selective for ERα over ERβ. oup.com The basic piperidine side chain is thought to interact with key residues like Asp351 in the receptor's ligand-binding pocket, which is crucial for its antagonist activity. nih.govplos.org

Sigma Receptor Binding and Selectivity

Sigma receptors are unique membrane-bound proteins implicated in various CNS disorders. The piperidine scaffold is a well-established feature of high-affinity sigma receptor ligands.

Sigma-1 (σ₁) Receptor Binding: Numerous studies have identified piperidine-based compounds with high affinity for the σ₁ receptor. uniba.itunict.it In one screening campaign, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was discovered to have a Kᵢ value of 3.2 nM for the σ₁ receptor, comparable to the reference ligand haloperidol. rsc.orgnih.gov Other series of phenoxyalkylpiperidines and 4-aroylpiperidines also exhibit subnanomolar to low nanomolar affinity for the σ₁ receptor. uniba.itnih.gov

Selectivity Profile (σ₁ vs. σ₂): The substitution pattern on the piperidine ring and the nature of the appended chemical groups are crucial for determining selectivity between the σ₁ and σ₂ receptor subtypes. For example, many piperidine derivatives show moderate to high selectivity for the σ₁ receptor over the σ₂ receptor. nih.govnih.gov The compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone showed a 33-fold selectivity for σ₁ over σ₂. nih.gov In some series, the piperidine moiety itself is considered a key element for conferring σ₁ selectivity, especially when compared to piperazine (B1678402) analogues which may have different binding profiles. acs.orgnih.gov

Data Tables

| Compound Class/Name | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity | Reference |

|---|---|---|---|---|

| Methyl-piperidino-pyrazole (MPP) | Estrogen Receptor α (ERα) | 0.4 | High for ERα over ERβ | oup.com |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (σ₁) | 3.2 | σ₁/σ₂ Ratio: 33 | nih.gov |

| Piperidine-based H3R Ligand (Compound 6) | Histamine H3 (hH₃R) | 2.7 | High for H₃R | acs.org |

| Piperidine-based H3R Ligand (Compound 11) | Sigma-1 (σ₁) | 4.41 | σ₁/σ₂ Ratio: ~15 | nih.gov |

| N-[(4-methoxyphenoxy)ethyl]piperidine (Compound 1b) | Sigma-1 (σ₁) | 0.89 | High for σ₁ over σ₂ | uniba.it |

| Compound Name | Target Enzyme | Inhibition (IC₅₀, µM) | System | Reference |

|---|---|---|---|---|

| P4B | Cellulose Synthase | 20 | Arabidopsis thaliana seedlings | nih.gov |

Antimicrobial and Antiviral Activity in in vitro and Model Organism Systems

Comprehensive searches of scientific literature and databases show no specific studies investigating the antimicrobial or antiviral properties of this compound. While the broader class of piperidine-containing compounds has been a subject of interest in the development of new therapeutic agents, research has focused on more complex derivatives.

For instance, studies on antibacterial agents have explored compounds such as 2,6-diaryl-3-methyl-4-piperidones and 2-piperidin-4-yl-benzimidazoles, which possess a different molecular scaffold to this compound. researchgate.netnih.gov Similarly, antifungal research has investigated 4-aminopiperidines and vanillin-derived piperidin-4-one oxime esters, again, structurally distinct from the subject compound. mdpi.comnih.gov

In the realm of antiviral research, investigations have been conducted on 1,4,4-trisubstituted piperidines and piperidine-4-carboxamides for their activity against coronaviruses like SARS-CoV-2. nih.govgavinpublishers.com Other research has focused on different piperidine derivatives for activity against the influenza virus and cytomegalovirus. nih.govnih.gov However, none of this research specifically names or tests this compound.

Antibacterial Efficacy and Spectrum of Activity

There is no available data from scientific studies on the antibacterial efficacy or the spectrum of activity of this compound against any bacterial strains.

Antifungal Efficacy

Information regarding the in vitro or model organism antifungal efficacy of this compound is not present in the current scientific literature.

Antiviral Efficacy against Model Pathogens (e.g., Influenza Virus, SARS-COV-2, Cytomegalovirus)

There are no published research findings on the antiviral efficacy of this compound against influenza virus, SARS-CoV-2, cytomegalovirus, or any other model viral pathogens.

Investigations in Plant Biology and Agricultural Science

Similarly, a review of literature in plant biology and agricultural science does not yield any studies specifically focused on this compound. Research into compounds affecting plant systems, such as cellulose biosynthesis inhibitors, has centered on a significantly more complex molecule that, while containing a piperidinyl group, is not this compound. This compound, referred to as P4B, is chemically known as 2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one. nih.govnih.gov The findings related to P4B cannot be attributed to the simpler this compound due to the substantial differences in their chemical structures.

Cellulose Biosynthesis Inhibition Mechanisms in Model Plants (e.g., Arabidopsis thaliana)

There is no scientific evidence to suggest that this compound acts as a cellulose biosynthesis inhibitor or has been studied for such mechanisms in Arabidopsis thaliana or any other model plant.

Effects on Plant Cellular Processes and Growth Regulation

No research is available that details any effects of this compound on plant cellular processes or its potential as a plant growth regulator.

Other Biological Target Engagement Studies (e.g., Monoamine Transporters, Inflammasome Components)

Research into the biological targets of this compound and its derivatives has explored their engagement with key players in neurotransmission and inflammatory pathways. While direct studies on this compound's interaction with monoamine transporters are not extensively documented in publicly available research, investigations into structurally related compounds suggest potential activity. In contrast, derivatives of this compound have been specifically designed and evaluated for their interaction with components of the inflammasome, a key complex in the innate immune response.

Monoamine Transporter Engagement

Inflammasome Component Engagement

The nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response. nih.gov The search for novel inhibitors of the NLRP3 inflammasome has led to the investigation of compounds structurally related to this compound.

In one such study, a pharmacophore-hybridization strategy was employed, combining structural features of a known NLRP3 inhibitor with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.gov This led to the synthesis of a series of derivatives that were screened for their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells. nih.gov The results indicated that these compounds could effectively prevent pyroptosis and IL-1β release, demonstrating engagement with the NLRP3 inflammasome pathway. nih.gov

The table below summarizes the inhibitory activity of a key derivative from this study.

| Compound | Concentration (µM) | Inhibition of Pyroptosis (%) | Inhibition of IL-1β Release (%) |

| 1 | 10 | 24.9 ± 6.3 | 19.4 ± 0.4 |

Data sourced from a study on chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor. nih.gov

This research underscores the potential of the this compound scaffold as a starting point for the development of novel modulators of the NLRP3 inflammasome. nih.gov

Role As a Synthetic Building Block and Preclinical Scaffold

Intermediate in Complex Organic Molecule Synthesis

The piperidin-4-one nucleus is a key pharmacophore that serves as a versatile intermediate for the synthesis of more complex molecules. nih.gov The structure contains a ketone functional group, which can readily undergo various chemical transformations. These reactions include oxidation to form carboxylic acids and reduction to create secondary alcohols, providing multiple pathways for molecular elaboration.

The synthesis of the piperidin-4-one core itself can be achieved through methods like the Mannich reaction, a three-component reaction involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. nih.gov This accessibility makes it a readily available building block for more intricate molecular architectures. For instance, the piperidine (B6355638) ring can be formed through the hydrogenation of corresponding pyridine (B92270) precursors, a fundamental process in modern organic synthesis. nih.gov This flexibility allows chemists to incorporate the 1-piperidin-4-ylbutan-1-one moiety into larger, more complex structures with potential therapeutic applications.

Scaffold for Design and Development of Bioactive Compounds in Preclinical Research

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. nih.govijpcbs.com As such, this compound and related structures serve as a foundational framework, or scaffold, for the design and development of novel therapeutic agents in preclinical research. nih.gov The parent molecule is flexible, allowing for the straightforward preparation of various derivatives by altering its substituents. ijpcbs.com This adaptability has led to the investigation of piperidine derivatives for numerous pharmacological activities, including potential anticancer and antimicrobial properties. nih.govresearchgate.net

Researchers have utilized the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a more complex structure incorporating the piperidine core, to develop novel inhibitors of the NLRP3 inflammasome, a key component in inflammatory processes. nih.govresearchgate.net This demonstrates the value of the piperidine-4-yl moiety as a core structural unit for generating compounds that can modulate specific biological targets.

To explore and optimize biological activity, the this compound scaffold can be chemically modified through various derivatization strategies. These modifications aim to alter the molecule's physicochemical properties, such as solubility and receptor binding affinity, to enhance its therapeutic potential. ijpcbs.comdovepress.com A common approach involves coupling different chemical moieties to the core structure.

For example, a pharmacophore-hybridization strategy was employed to create novel NLRP3 inhibitors by combining an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.govresearchgate.net In other studies, the piperidine ring of piperine, a natural product, was replaced with amino acid esters and substituted anilines to generate derivatives with potentially improved biological profiles. dovepress.com These strategies highlight the modular nature of the piperidine scaffold, allowing for systematic chemical exploration.

| Derivatization Strategy | Description | Objective | Example Compound Class |

| Pharmacophore Hybridization | Combining the piperidine scaffold with another known pharmacophore. | To create novel molecules with potentially synergistic or new biological activities. | Benzo[d]imidazole-2-one derivatives. nih.govresearchgate.net |

| Amide Bond Formation | Coupling carboxylic acids to the piperidine nitrogen or an appended amino group. | To introduce diverse substituents and explore structure-activity relationships. | Piperidine-based 1,2,3-triazolylacetamide derivatives. researchgate.net |

| Substitution on the Piperidine Ring | Adding various functional groups to the carbon atoms of the piperidine ring. | To modulate lipophilicity, steric bulk, and electronic properties for improved target interaction. | 2,6-diaryl-piperidin-4-ones. researchgate.net |

| Moiety Replacement | Replacing the piperidine ring itself with other cyclic or acyclic structures. | To assess the importance of the piperidine ring for activity and discover new active scaffolds. | Piperoyl-amino acid conjugates. dovepress.com |

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule influence its biological activity. For piperidine-based compounds, SAR studies help identify the key chemical modifications that lead to enhanced potency and selectivity. researchgate.net

In a study of pyridine-connected piperidine derivatives, compounds containing a piperidine with a pyridine moiety showed a lower degree of larvicidal and nematicidal activity compared to analogous compounds where the piperidine was replaced by a thiopyran moiety. researchgate.net This suggests that the specific nature of the heterocyclic ring system is critical for this particular biological effect. Further research into piperidine derivatives has revealed that specific substitutions can lead to potent antimicrobial activity. ijpcbs.com For instance, certain 2,6-disubstituted piperidine-4-one derivatives emerged as potent antibacterial compounds against both gram-positive and gram-negative organisms. ijpcbs.com These studies provide valuable insights for designing more effective therapeutic agents based on the this compound scaffold.

| Structural Feature | Observed Biological Effect | Interpretation/Implication |

| Piperidine ring connected to a pyridine moiety | Lower larvicidal and nematicidal activity compared to thiopyran analogues. researchgate.net | The choice of the heterocyclic ring is critical for specific biological activities. |

| Specific substitutions at the 2 and 6 positions of the piperidin-4-one ring | Potent antibacterial activity. ijpcbs.com | These positions are key points for modification to enhance antimicrobial properties. |

| Arylidene derivatives from Knoevenagel condensation | Anticancer properties against various human cancer cell lines. researchgate.net | The addition of specific arylidene groups can confer cytotoxic activity. |

| Hydrophobic residues on erlotinib (B232) (a complex molecule with a piperidine-like morpholine (B109124) ring) | Significant contribution to potency and specificity for the EGFR kinase target. researchgate.net | Demonstrates the importance of hydrophobic interactions for kinase inhibitors, a principle applicable to piperidine scaffolds. |

Potential for Applications in Materials Science and Industrial Chemistry

Beyond its role in medicinal chemistry, the versatile nature of the this compound building block suggests potential applications in materials science and industrial chemistry. The piperidine moiety itself is used industrially as a catalyst, particularly in condensation reactions like the Knoevenagel reaction, which is used to synthesize various chemical intermediates. mdpi.com

The reactivity of the ketone group and the ability to functionalize the piperidine ring make this compound a candidate for incorporation into larger polymeric structures or for the synthesis of specialized monomers. For example, indane-1,3-dione, a scaffold with similar reactive sites, is a building block for materials used in photopolymerization and organic electronics. mdpi.com Given the chemical versatility of the piperidin-4-one core, it could similarly serve as a foundational element for creating novel organic materials with tailored electronic, optical, or physical properties. Its role as a synthetic intermediate for complex molecules extends its potential utility to the creation of fine chemicals, agrochemicals, and other specialized industrial products. ijpcbs.com

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1-Piperidin-4-ylbutan-1-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using piperidine derivatives and ketone precursors. Post-synthesis, purification via column chromatography or recrystallization is advised. Purity validation should include HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity . For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in line with journal guidelines for experimental sections .

Q. How should researchers handle safety concerns when working with this compound?

- Methodological Answer : Adhere to safety data sheets (SDS) indicating hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Use fume hoods, PPE (gloves, lab coats), and emergency eyewash stations. Store at 2–8°C in airtight containers, and avoid exposure to oxidizing agents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H NMR (δ ~2.5–3.5 ppm for piperidine protons, δ ~1.5–2.0 ppm for butanone methylene groups) and ¹³C NMR (δ ~210 ppm for ketone carbonyl). FT-IR can confirm the C=O stretch (~1700 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 169 (C₉H₁₅NO) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare activation energies for nucleophilic attacks at the ketone vs. piperidine nitrogen. Validate predictions with experimental kinetic studies under varying pH conditions .

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

- Methodological Answer : Cross-reference in vitro assays (e.g., enzyme inhibition IC₅₀) with in silico docking studies (AutoDock Vina) to identify binding affinity discrepancies. Replicate experiments using standardized cell lines (e.g., HEK293) and control for batch-to-batch compound variability via LC-MS purity checks .

Q. How can X-ray crystallography improve structural analysis of this compound complexes?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods. Refine structures via SHELXL, focusing on occupancy and thermal displacement parameters. Resolve ambiguities in electron density maps by iterative refinement and cross-validation with omit maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.